![molecular formula C6H8N8S B14000296 [(2-amino-7H-purin-6-yl)amino]thiourea CAS No. 25732-32-5](/img/structure/B14000296.png)
[(2-amino-7H-purin-6-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-amino-7H-purin-6-yl)amino]thiourea is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-amino-7H-purin-6-yl)amino]thiourea typically involves the reaction of 2-amino-6-chloropurine with thiourea under specific conditions. The reaction is usually carried out in an aqueous or alcoholic medium, often with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions may vary, but it generally requires heating to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-amino-7H-purin-6-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, thiol derivatives, and various substituted purine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[(2-amino-7H-purin-6-yl)amino]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-amino-7H-purin-6-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
[(2-amino-7H-purin-6-yl)amino]thiourea can be compared with other purine derivatives, such as:
6-aminopurine: Known for its role in nucleic acid synthesis and as a precursor for various nucleotides.
2-amino-6-chloropurine: Used in the synthesis of other purine derivatives and has applications in medicinal chemistry.
Fluorinated purines: These compounds exhibit unique properties due to the presence of fluorine atoms, which can enhance their biological activity and stability.
The uniqueness of this compound lies in its thiourea moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
25732-32-5 |
|---|---|
Molecular Formula |
C6H8N8S |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
[(2-amino-7H-purin-6-yl)amino]thiourea |
InChI |
InChI=1S/C6H8N8S/c7-5-11-3-2(9-1-10-3)4(12-5)13-14-6(8)15/h1H,(H3,8,14,15)(H4,7,9,10,11,12,13) |
InChI Key |
ASTLQEDCQCCQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


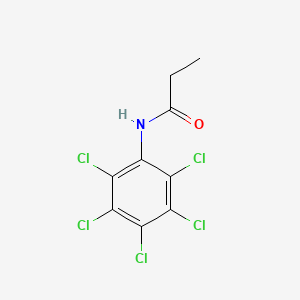
![4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine](/img/structure/B14000214.png)
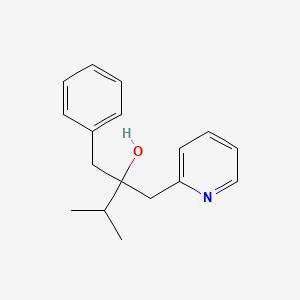
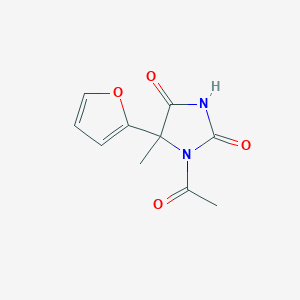
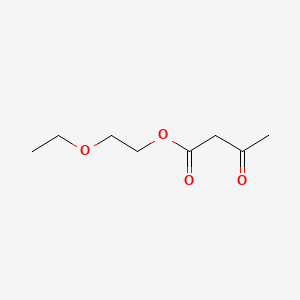
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)

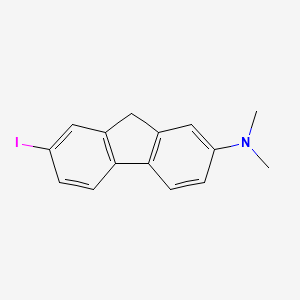
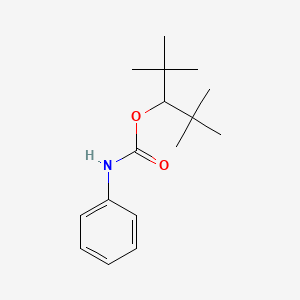
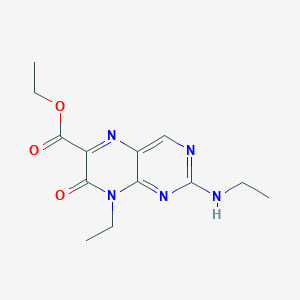
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)
